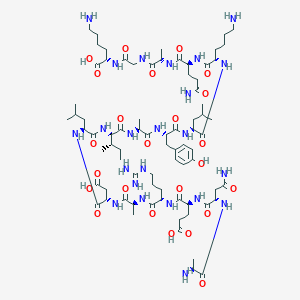
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH is a peptide with a sequence of 15 amino acids. It is also known as ANG II or angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body.
Scientific Research Applications
Growth Hormone-Releasing Activities
Growth Hormone-Releasing Factor Identification : A study by Guillemin et al. (1982) identified a 44 amino acid peptide with growth hormone-releasing activity, isolated from a human pancreatic tumor. This peptide, although not identical, shares similarities in function and structure with the peptide (Guillemin et al., 1982).
Human Hypothalamic Somatocrinin : Ling et al. (1984) isolated growth hormone-releasing factor (GRF) from human hypothalamic-hypophysial tissues, showing structural and functional similarities to the peptide of interest. This demonstrates the potential application of such peptides in studying hormonal activities (Ling et al., 1984).
Histocompatibility and Immune Response
- Murine Histocompatibility Antigens : Uehara et al. (1980) analyzed the amino-terminal residues of murine histocompatibility antigen H-2Kb, providing insights into the immune response and histocompatibility, relevant to peptides like the one (Uehara et al., 1980).
Protein Structure and Function
- Adenylate Kinase from Skeletal Muscle : A study by Heil et al. (1974) on the amino-acid sequence of adenylate kinase from porcine muscle offers insights into protein structure and enzymatic function, relevant to understanding similar peptides (Heil et al., 1974).
Photosynthetic Bacteria Research
- Reaction Center Protein Subunits : Sutton et al. (1982) determined amino-terminal residues of subunits in the reaction center protein of a photosynthetic bacterium. This research provides a basis for understanding the structure-function relationship in similar peptides (Sutton et al., 1982).
properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H129N23O24/c1-11-39(6)61(100-74(121)52(32-38(4)5)99-73(120)55(35-60(107)108)97-64(111)42(9)88-66(113)47(19-16-30-85-77(83)84)91-69(116)49(25-27-59(105)106)94-72(119)54(34-57(82)103)95-62(109)40(7)80)75(122)89-43(10)65(112)96-53(33-44-20-22-45(101)23-21-44)71(118)98-51(31-37(2)3)70(117)92-46(17-12-14-28-78)68(115)93-48(24-26-56(81)102)67(114)87-41(8)63(110)86-36-58(104)90-50(76(123)124)18-13-15-29-79/h20-23,37-43,46-55,61,101H,11-19,24-36,78-80H2,1-10H3,(H2,81,102)(H2,82,103)(H,86,110)(H,87,114)(H,88,113)(H,89,122)(H,90,104)(H,91,116)(H,92,117)(H,93,115)(H,94,119)(H,95,109)(H,96,112)(H,97,111)(H,98,118)(H,99,120)(H,100,121)(H,105,106)(H,107,108)(H,123,124)(H4,83,84,85)/t39-,40-,41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDLWLCMXGUISV-DGFZGYTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H129N23O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1761.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
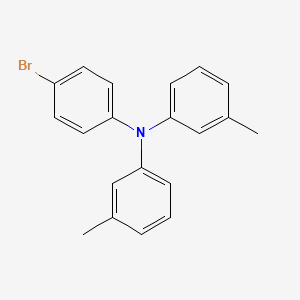
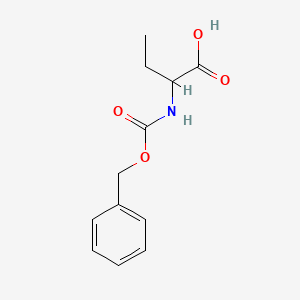
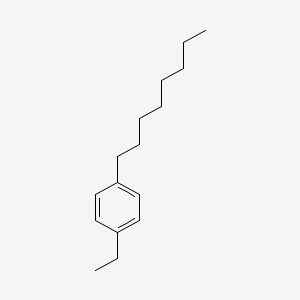
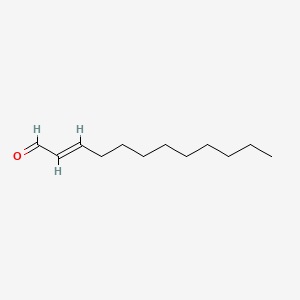
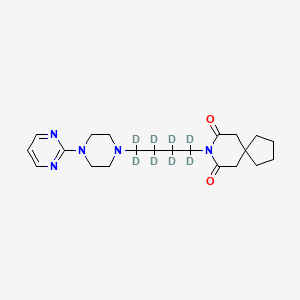
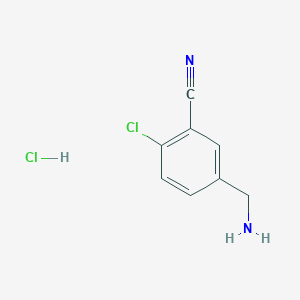
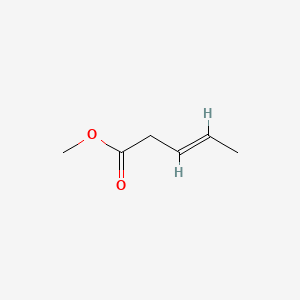
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)


![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)